4,4'-Bis (6-hydroxyhexyloxy)azobenzene

Description

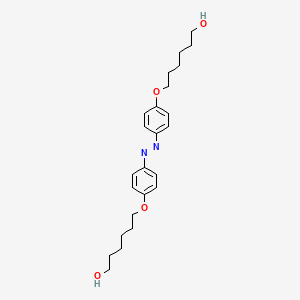

4,4'-Bis(6-hydroxyhexyloxy)azobenzene (BHHAB) is a photoresponsive azobenzene derivative characterized by two hydroxyhexyloxy chains attached to the para positions of the azobenzene core. Its synthesis involves reacting 4,4'-dihydroxyazobenzene with 6-chloro-1-hexanol in the presence of K₂CO₃ and DMF, followed by purification via recrystallization (yield: 53%) . The structure is confirmed by ¹H NMR, with key signals at δ 7.9 (ArH), 4.94 (OCH₂), and 4.65–5.25 (NH₂) . BHHAB exhibits a smectic liquid crystal (LC) phase and a low glass transition temperature (Tg ≈ 26.9°C), making it suitable for stimuli-responsive polymers and actuators .

Properties

Molecular Formula |

C24H34N2O4 |

|---|---|

Molecular Weight |

414.5 g/mol |

IUPAC Name |

6-[4-[[4-(6-hydroxyhexoxy)phenyl]diazenyl]phenoxy]hexan-1-ol |

InChI |

InChI=1S/C24H34N2O4/c27-17-5-1-3-7-19-29-23-13-9-21(10-14-23)25-26-22-11-15-24(16-12-22)30-20-8-4-2-6-18-28/h9-16,27-28H,1-8,17-20H2 |

InChI Key |

OXLGBLZDEPETMH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC=C(C=C2)OCCCCCCO)OCCCCCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Azobenzene Compounds

Structural and Functional Group Variations

4,4'-Bis(hexyloxy)-3-methylazobenzene

- Structure : Features hexyloxy chains and a methyl group at the 3-position of the benzene rings.

- Properties : Higher hydrophobicity due to methyl substitution and longer alkyl chains. Molecular weight = 396.58 g/mol; ≥95% purity (HPLC) .

- Applications : Primarily used in organic electronics and LC displays. The methyl group disrupts π-π stacking, reducing photoisomerization efficiency compared to BHHAB .

4,4'-Bis(octyloxy)azoxybenzene

- Structure : Contains azoxy (N=N→O) instead of azo (N=N) and octyloxy chains.

- Properties : Phase transitions at 353 K (triple point) and 399.3 K (isotropic). The azoxy group reduces photoresponsiveness but enhances thermal stability .

- Applications : Utilized in high-temperature LC phases, contrasting with BHHAB’s room-temperature applications .

4-[Di(biphenyl-4-yl)amino]azobenzene

- Structure: Amino-biphenyl substituents replace hydroxyhexyloxy groups.

- Properties : Exhibits strong photochromism and amorphous behavior due to steric hindrance from biphenyl groups. Used in optical memory devices .

- Contrast: BHHAB’s hydroxy groups enable hydrogen bonding, enhancing polymer compatibility, while amino groups favor charge transfer in electronics .

Azobenzene-4,4′-dicarboxylate (AzDC)

Physical and Thermal Properties

| Compound | Molecular Weight (g/mol) | Tg (°C) | Phase Behavior | Key Functional Groups |

|---|---|---|---|---|

| BHHAB | 396.63 | 26.9 | Smectic LC | Hydroxyhexyloxy |

| 4,4'-Bis(hexyloxy)-3-methyl | 396.58 | N/A | Nematic LC | Hexyloxy, methyl |

| 4,4'-Bis(octyloxy)azoxybenzene | 454.64 | N/A | Smectic/Isotropic (353–399 K) | Octyloxy, azoxy |

| AzDC | 270.24 | N/A | Amorphous (MOFs) | Carboxylate |

Notes:

Photoresponsive Behavior

- BHHAB : Undergoes reversible trans-cis isomerization under UV light, driving volume expansion in polymers (e.g., PBHPS copolyesters) . π-π interactions between azo groups enhance mechanical stability.

- 4-[Di(biphenyl-4-yl)amino]azobenzene: Exhibits dual photochromism and charge transfer, enabling use in optoelectronics .

- AzDC: Limited photoisomerization due to carboxylate coordination but useful in light-triggered drug delivery .

Preparation Methods

Preparation Methods of 4,4'-Bis(6-hydroxyhexyloxy)azobenzene

Detailed Synthetic Procedure

Step 1: Synthesis of 4,4'-Dihydroxyazobenzene

- Starting Materials: p-Aminophenol and phenol.

- Procedure: p-Aminophenol is diazotized by reaction with sodium nitrite in acidic aqueous solution at 0°C. The resulting diazonium salt is then coupled with phenol under alkaline conditions to form 4,4'-dihydroxyazobenzene.

- Reaction Conditions: The coupling reaction is typically conducted in methanol/water mixture at room temperature, followed by acidification to precipitate the product.

- Yield and Purification: The precipitate is collected by filtration and recrystallized from ethanol/water to yield pure 4,4'-dihydroxyazobenzene.

Step 2: Alkylation with 6-Bromohexanol

- Reaction: 4,4'-Dihydroxyazobenzene is reacted with 6-bromohexanol in the presence of a base (e.g., potassium carbonate or sodium hydride) to substitute the phenolic hydrogens with 6-hydroxyhexyloxy groups.

- Solvent: Dry dimethylformamide (DMF) or tetrahydrofuran (THF) under inert atmosphere.

- Conditions: The reaction is typically performed at elevated temperatures (50–80°C) for several hours to ensure complete substitution.

- Workup: After completion, the reaction mixture is quenched with water, and the product is extracted, purified by column chromatography or recrystallization.

- Yield: Moderate to good yields (60–80%) are reported depending on reaction conditions and purification methods.

Reaction Scheme Summary

| Step | Reactants | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | p-Aminophenol + Phenol | NaNO2, HCl, 0°C (diazotization), coupling in alkaline medium | 4,4'-Dihydroxyazobenzene | ~70–85 |

| 2 | 4,4'-Dihydroxyazobenzene + 6-Bromohexanol | K2CO3 or NaH, DMF or THF, 50–80°C, inert atmosphere | 4,4'-Bis(6-hydroxyhexyloxy)azobenzene | 60–80 |

Analytical Characterization

The synthesized 4,4'-Bis(6-hydroxyhexyloxy)azobenzene is characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms substitution pattern and purity.

- Mass Spectrometry (MS): Confirms molecular weight (414.5 g/mol).

- Infrared (IR) Spectroscopy: Identifies hydroxyl and aromatic azo functional groups.

- Melting Point Determination: Confirms compound identity and purity.

- Chromatography: Purity assessed by TLC or HPLC.

Data Table: Key Physical and Chemical Properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,4'-Bis(6-hydroxyhexyloxy)azobenzene, and how can its purity be validated?

- Methodological Answer : The synthesis typically involves diazo coupling of nitro precursors followed by reduction. For example, nitrobenzoic acid derivatives can be reduced using glucose in alkaline conditions to form azobenzene cores, as demonstrated in modified procedures for analogous azobenzenes . Hydroxyhexyloxy side chains are introduced via nucleophilic substitution. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended. Purity validation employs HPLC (C18 column, methanol/water gradient) and NMR (¹H/¹³C) to confirm absence of unreacted precursors. UV-Vis spectroscopy (λmax ~350 nm for trans-isomer) provides additional confirmation of structural integrity .

Q. How do the hydroxyhexyloxy substituents influence the compound’s solubility and photoresponsive behavior?

- Methodological Answer : The hydroxyhexyloxy groups enhance solubility in polar solvents (e.g., ethanol, DMSO) due to hydrogen bonding, critical for processing in polymer matrices. Photoresponsive behavior is assessed using UV-Vis spectroscopy under alternating 365 nm (UV) and 450 nm (visible) light. The trans-to-cis isomerization rate (t1/2) is solvent-dependent; for instance, in ethanol, the half-life of the cis-isomer may range from 10–30 minutes. Comparative studies with shorter/longer alkoxy chains (e.g., octyloxy derivatives ) reveal that chain length modulates thermal relaxation rates.

Advanced Research Questions

Q. What experimental challenges arise in quantifying photoisomerization efficiency, and how can conflicting data be resolved?

- Methodological Answer : Discrepancies in photoisomerization efficiency often stem from:

- Light source variability : Use calibrated LEDs/lasers with intensity measured via radiometers.

- Solvent effects : Polar solvents stabilize cis-isomers, altering equilibrium ratios. Control experiments in inert matrices (e.g., PMMA films) reduce solvent interference .

- Measurement techniques : Combine UV-Vis, circular dichroism (for chiral systems), and NMR (low-temperature to trap metastable cis-isomers). For example, conflicting phase transition data in azobenzene derivatives (e.g., ±0.1 K uncertainties in triple points ) require cross-validation via differential scanning calorimetry (DSC) and polarized optical microscopy.

Q. How can 4,4'-Bis(6-hydroxyhexyloxy)azobenzene be integrated into stimuli-responsive materials, and what are the limitations in achieving reversible phase transitions?

- Methodological Answer : The compound’s hydroxyl groups enable covalent bonding to polymers (e.g., acrylate-based hydrogels via radical polymerization). Reversible swelling/contraction under light is monitored using dynamic mechanical analysis (DMA). Limitations include:

- Fatigue resistance : After 100+ cycles, side reactions (e.g., oxidation of azo groups) reduce efficiency. FT-IR spectroscopy tracks degradation products .

- Thermal stability : DSC reveals phase transitions (e.g., melting points ~70–80°C for similar azobenzenes ), which must align with the polymer matrix’s glass transition temperature (Tg) to prevent delamination.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.